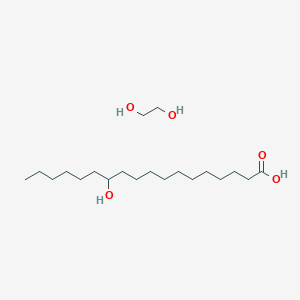![molecular formula C40H45FN3O10- B12348736 (3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)
(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide is a prominent compound in the research of dyslipidemia and associated cardiovascular disorders. It is known for its capacity to inhibit HMG-CoA reductase, a pivotal enzyme involved in cholesterol biosynthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide involves multiple steps, including the formation of the heptanoic acid derivative and its subsequent amide formation. The reaction conditions typically involve the use of solvents like DMSO, methanol, and chloroform, with the final product being stored at -20°C .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy or reduce side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have enhanced or reduced biological activity depending on the modifications made.
Wissenschaftliche Forschungsanwendungen
Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the study of dyslipidemia and cardiovascular disorders, where it serves as a model compound for understanding the inhibition of HMG-CoA reductase. Additionally, it is used in the development of new therapeutic agents aimed at lowering cholesterol levels and reducing the risk of cardiovascular diseases.
Wirkmechanismus
The mechanism of action of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide involves the inhibition of HMG-CoA reductase, an enzyme that plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) in the bloodstream . This reduction in cholesterol levels helps in the prevention and management of cardiovascular diseases.
Eigenschaften
Molekularformel |
C40H45FN3O10- |
|---|---|
Molekulargewicht |
746.8 g/mol |
IUPAC-Name |
(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C40H46FN3O10/c1-23(2)36-35(40(54)44(27-11-7-4-8-12-27)38(39(42)53)31(48)20-30(47)22-33(51)52)34(24-9-5-3-6-10-24)37(25-13-15-26(41)16-14-25)43(36)18-17-28(45)19-29(46)21-32(49)50/h3-16,23,28-31,38,45-48H,17-22H2,1-2H3,(H2,42,53)(H,49,50)(H,51,52)/p-1/t28-,29-,30?,31?,38?/m1/s1 |
InChI-Schlüssel |
KVDHARMPHWCHQG-ZZHXZDKKSA-M |
Isomerische SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)N(C4=CC=CC=C4)C(C(CC(CC(=O)O)O)O)C(=O)N |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)N(C4=CC=CC=C4)C(C(CC(CC(=O)O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


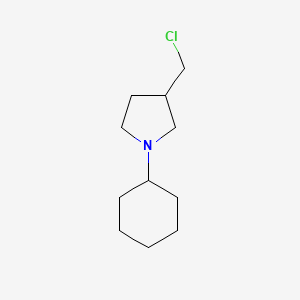
![9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12348661.png)
![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-](/img/structure/B12348680.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12348693.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)
![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)
![Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)
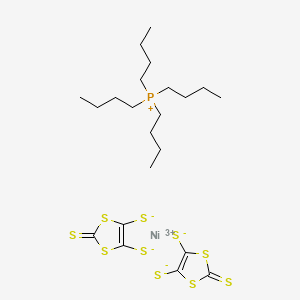
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)
![2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12348728.png)
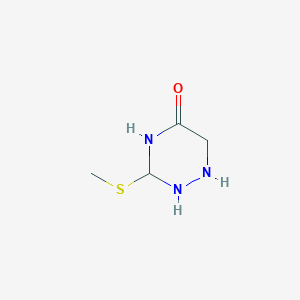
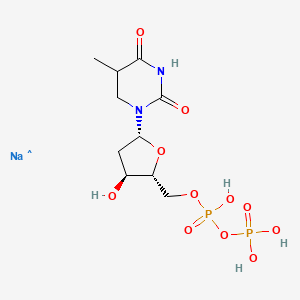
![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)
